molecular formula C17H20N4O2 B5763949 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone

1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone

Cat. No. B5763949
M. Wt: 312.37 g/mol
InChI Key: WXIDUUOXXMZNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone, also known as DMPE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPE is a kinase inhibitor that has been shown to target multiple signaling pathways involved in cell proliferation, survival, and migration.

Mechanism of Action

1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone exerts its effects by inhibiting the activity of several kinases involved in various signaling pathways. It has been shown to bind to the ATP-binding site of kinases, thereby preventing the phosphorylation of downstream targets involved in cell growth and survival. 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone has also been studied for its potential applications in the treatment of neurodegenerative diseases, due to its ability to inhibit the activity of kinases involved in neuronal cell death. Additionally, 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone has several advantages for lab experiments. It is a potent kinase inhibitor that can be used to study the role of specific kinases in various signaling pathways. 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone has also been shown to have anti-tumor and neuroprotective effects, which make it a promising candidate for the development of new cancer and neurodegenerative disease therapies. However, 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone also has some limitations for lab experiments. It has a short half-life, which can make it difficult to maintain consistent levels of the compound in cell culture or animal models. Additionally, 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone can have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone. One potential direction is the development of new 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone derivatives with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another direction is the study of 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone in combination with other drugs, such as chemotherapy agents or other kinase inhibitors, to enhance its anti-tumor or neuroprotective effects. Additionally, further studies are needed to elucidate the precise mechanisms of 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone's effects on various signaling pathways and to identify new targets for therapeutic intervention.

Synthesis Methods

1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone can be synthesized using a multi-step process that involves the condensation of 2,4-dimethyl-1H-pyrazole-3-carboxylic acid with 1,2-diaminobenzene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-morpholinobutyric acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone.

Scientific Research Applications

1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of several kinases, including Akt, ERK1/2, and JNK, which are involved in various signaling pathways that regulate cell growth and survival. 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the activity of kinases involved in neuronal cell death.

properties

IUPAC Name

1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12-16(15(22)11-20-7-9-23-10-8-20)17-19(2)13-5-3-4-6-14(13)21(17)18-12/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIDUUOXXMZNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)CN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.